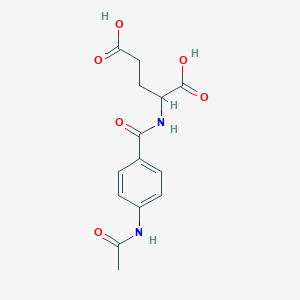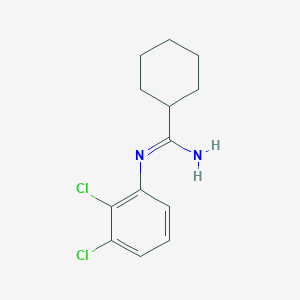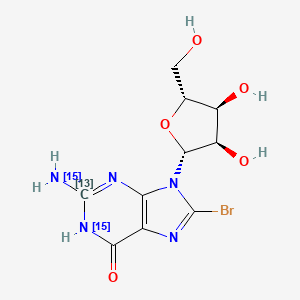
8-Bromoguanosine-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromoguanosine-13C,15N2 is a stable isotope-labeled compound, specifically a brominated derivative of guanosine. It is used extensively in scientific research due to its unique properties, which include the incorporation of carbon-13 and nitrogen-15 isotopes. These isotopes make it particularly useful in various analytical and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoguanosine-13C,15N2 involves the bromination of guanosine, followed by the incorporation of carbon-13 and nitrogen-15 isotopes. The reaction typically requires a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions to ensure selective bromination at the 8-position of the guanosine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
8-Bromoguanosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of the bromine atom with other functional groups, using reagents such as nucleophiles (e.g., amines, thiols) under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under nucleophilic substitution conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, reduction may yield de-brominated products, and substitution reactions may yield various substituted guanosine derivatives .
科学研究应用
8-Bromoguanosine-13C,15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and analytical methods.
作用机制
The mechanism of action of 8-Bromoguanosine-13C,15N2 involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. It is known to activate lymphocytes through an intracellular mechanism, leading to immunostimulatory effects. This activation involves the production of interferons, which play a crucial role in the immune response .
相似化合物的比较
Similar Compounds
8-Bromoguanosine: A non-isotope-labeled version of the compound.
8-Hydroxyguanosine: Another modified guanosine with different functional properties.
8-Azaguanine: A guanine analog with distinct biological activities.
Uniqueness
8-Bromoguanosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental settings. This makes it particularly valuable in research applications where detailed molecular insights are required .
属性
分子式 |
C10H12BrN5O5 |
|---|---|
分子量 |
365.12 g/mol |
IUPAC 名称 |
2-(15N)azanyl-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1 |
InChI 键 |
ASUCSHXLTWZYBA-FBPSPDDKSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)

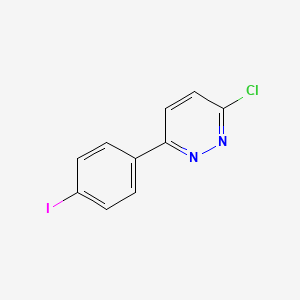
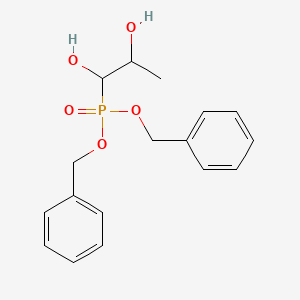
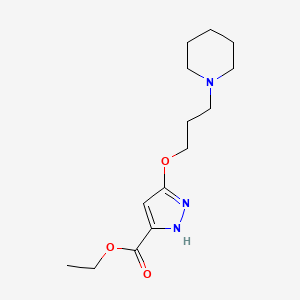


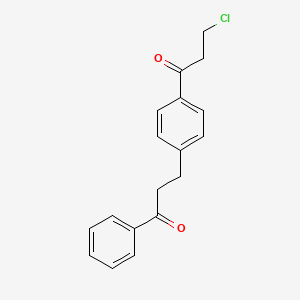


![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)

